molecular formula C12H19NO B14780692 2-Amino-4-phenylhexan-1-ol

2-Amino-4-phenylhexan-1-ol

Cat. No.: B14780692
M. Wt: 193.28 g/mol
InChI Key: ZHGFRDDCVBSPEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-phenylhexan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the ketone to the desired alcohol. The process is carried out under high pressure and temperature to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenylhexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-phenylhexan-1-ol has a wide range of

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-amino-4-phenylhexan-1-ol

InChI

InChI=1S/C12H19NO/c1-2-10(8-12(13)9-14)11-6-4-3-5-7-11/h3-7,10,12,14H,2,8-9,13H2,1H3

InChI Key

ZHGFRDDCVBSPEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(CO)N)C1=CC=CC=C1

Origin of Product

United States

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